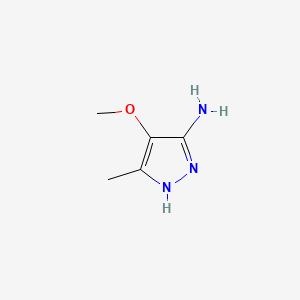

4-methoxy-5-methyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

161285-92-3 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.147 |

IUPAC Name |

4-methoxy-5-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C5H9N3O/c1-3-4(9-2)5(6)8-7-3/h1-2H3,(H3,6,7,8) |

InChI Key |

USPFJFCSUVMOCH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 5 Methyl 1h Pyrazol 3 Amine and Analogues

Strategies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is the cornerstone of synthesizing 4-methoxy-5-methyl-1H-pyrazol-3-amine and its analogues. Several classical and modern synthetic methods are employed to achieve this, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Appropriate Precursors

Cyclocondensation reactions are a fundamental and widely used approach for the synthesis of the pyrazole ring. This method typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound.

One of the most common variations is the Knorr pyrazole synthesis, which utilizes the condensation of β-ketonitriles with hydrazines to produce 3(5)-aminopyrazoles chim.it. In the context of synthesizing analogues of this compound, a potential precursor would be a β-ketonitrile bearing a methoxy (B1213986) group at the α-position and a methyl group at the γ-position. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon chim.it. The regioselectivity of this reaction can be influenced by the substitution on the hydrazine and the reaction conditions chim.it. For instance, the use of monosubstituted hydrazines can lead to a mixture of regioisomers.

Another versatile approach involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine derivatives chim.it. For example, 3-methoxyacrylonitrile has been used in reactions with phenylhydrazine, where the regiochemical outcome can be controlled by the reaction conditions. Microwave-assisted synthesis in the presence of acetic acid in toluene has been shown to favor the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol (B145695) leads to the 3-aminopyrazole (B16455) isomer chim.it.

The following table summarizes representative examples of cyclocondensation reactions for the synthesis of substituted aminopyrazoles.

| Hydrazine Derivative | 1,3-Dielectrophile | Product | Key Features |

| Hydrazine | β-Ketonitriles | 5-Aminopyrazoles | Versatile method for 5-aminopyrazole synthesis nih.gov. |

| Phenylhydrazine | 3-Methoxyacrylonitrile | 5-Amino-1-phenylpyrazole or 3-Amino-1-phenylpyrazole | Regioselectivity is controlled by reaction conditions chim.it. |

| Methylhydrazine | 2-Chloroacrylonitrile | 3-Amino-1-methylpyrazole | Microwave-assisted condensation provides high yield of the 3-amino isomer chim.it. |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkene or an alkyne nih.govresearchgate.net.

Nitrile imines, which can be generated in situ from hydrazonoyl halides, are common 1,3-dipoles used in pyrazole synthesis. Their reaction with alkynes provides a direct route to substituted pyrazoles. To synthesize analogues of this compound, a suitably substituted alkyne could be employed as the dipolarophile. For instance, an alkyne bearing a methoxy and a methyl group could potentially react with a nitrile imine to form the desired pyrazole core. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile nih.gov.

Diazo compounds also serve as effective 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes leads to the formation of the pyrazole ring. The use of α,β-unsaturated compounds as dipolarophiles can also lead to pyrazolines, which can be subsequently oxidized to pyrazoles.

The table below provides examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis.

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Nitrile Imines | Alkynes | Substituted Pyrazoles | Direct route to pyrazoles, regioselectivity is a key factor nih.gov. |

| Diazo Compounds | Alkynes | Substituted Pyrazoles | Classic method for pyrazole ring formation. |

| Nitrile Imines | α-Bromocinnamaldehyde | 1,3,4,5-Tetrasubstituted Pyrazoles | The bromoalkene acts as an alkyne surrogate, leading to aromatization by loss of HBr nih.gov. |

Transition Metal-Catalyzed Syntheses of Pyrazole Rings (e.g., Cu-catalyzed C-N coupling/hydroamination, Pd-nanoparticle protocols)

Transition metal catalysis has emerged as a powerful strategy for the synthesis of pyrazoles, offering high efficiency and control over regioselectivity. Various transition metals, including copper, palladium, and rhodium, have been employed to catalyze key bond-forming steps in pyrazole synthesis.

Copper-catalyzed reactions are particularly prevalent. For instance, copper-catalyzed C-N coupling reactions can be used to functionalize pyrazole precursors. Domino copper-catalyzed C-N coupling/hydroamidation provides a highly efficient route to nitrogen heterocycles. While not a direct ring-forming reaction for the pyrazole itself in all cases, it can be a key step in a multi-step synthesis of complex pyrazole derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also valuable for the synthesis of substituted pyrazoles. These reactions allow for the introduction of various substituents onto a pre-formed pyrazole ring or a precursor that will subsequently be cyclized.

The following table highlights some transition metal-catalyzed approaches relevant to pyrazole synthesis.

| Catalyst | Reaction Type | Substrates | Product | Key Features |

| Copper | C-N Coupling/Hydroamidation | - | Nitrogen Heterocycles | Efficient method for constructing N-containing rings. |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Halogenated pyrazoles and boronic acids/alkenes | Substituted Pyrazoles | Versatile for introducing a wide range of substituents. |

| Rhodium | Annulation | 5-Aminopyrazoles, aldehydes, sulfoxonium ylides | Pyrazolo[1,5-a]pyrimidines | Microwave-assisted synthesis of fused pyrazole systems researcher.life. |

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity nih.gov. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative nih.govnih.gov. This approach allows for the rapid generation of a diverse library of pyrazoles by varying the starting components. For the synthesis of analogues of this compound, one could envision an MCR employing a hydrazine, an appropriate aldehyde, and a β-ketoester that would introduce the methoxy and methyl groups at the desired positions.

Another example is a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303) mdpi.com. While this leads to a fused pyrazole system, it highlights the power of MCRs in generating complex heterocyclic scaffolds.

The table below presents examples of multicomponent reactions for the synthesis of pyrazole derivatives.

| Number of Components | Starting Materials | Product | Key Features |

| Three | Aldehyde, β-ketoester, Hydrazine | Polysubstituted Pyrazoles | Efficient for generating diverse pyrazole libraries nih.govnih.gov. |

| Four | Aldehyde, Malononitrile, β-ketoester, Hydrazine Hydrate | Pyrano[2,3-c]pyrazoles | Leads to fused pyrazole ring systems mdpi.com. |

| Three | 5-Aminopyrazole, Aldehyde, Acetylacetone (B45752) | Bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted methane | Unexpected outcome from a reaction in water researchgate.net. |

In Situ Generation of Key Intermediates for Pyrazole Annulation

Many synthetic strategies for pyrazoles rely on the in situ generation of reactive intermediates, which are then trapped by a suitable reaction partner to form the pyrazole ring. This approach avoids the isolation of potentially unstable or hazardous intermediates.

A common strategy is the in situ generation of 1,3-dicarbonyl compounds, which are then reacted with hydrazines in a one-pot procedure nih.gov. For example, 1,3-diketones can be generated in situ from ketones and acid chlorides and then converted to pyrazoles by the addition of hydrazine nih.gov.

Nitrile imines, as mentioned in the context of 1,3-dipolar cycloadditions, are often generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. Similarly, diazo compounds can be generated in situ from various precursors and immediately used in cycloaddition reactions.

Another example is the one-pot synthesis of pyrazoles from primary amines, where the corresponding hydrazine is generated in situ and then reacted with a 1,3-diketone organic-chemistry.org. This method avoids the direct handling of hydrazine.

The following table provides examples of in situ generation of intermediates for pyrazole synthesis.

| In Situ Generated Intermediate | Precursors | Subsequent Reaction | Product |

| 1,3-Diketones | Ketones and Acid Chlorides | Cyclocondensation with Hydrazine | Substituted Pyrazoles nih.gov |

| Nitrile Imines | Hydrazonoyl Halides | 1,3-Dipolar Cycloaddition with Alkynes | Substituted Pyrazoles |

| Hydrazines | Primary Amines and Aminating Reagent | Cyclocondensation with 1,3-Diketones | N-Substituted Pyrazoles organic-chemistry.org |

Functionalization Approaches for Positions 4, 5, and the Amino Group

The introduction of specific substituents at the 4, 5, and 3-amino positions of the pyrazole ring is crucial for tailoring the properties of the final compound. Functionalization can be achieved either by using appropriately substituted starting materials in the ring-forming reactions or by modifying a pre-existing pyrazole core.

Functionalization at Position 4: The introduction of a methoxy group at the 4-position can be challenging. One potential strategy involves the synthesis of a 4-hydroxypyrazole intermediate, which can then be alkylated to the corresponding 4-methoxypyrazole. Alternatively, starting materials containing a methoxy group at the appropriate carbon can be used in the pyrazole ring synthesis. Direct C-H functionalization of the pyrazole ring at the 4-position is another approach, though achieving regioselectivity can be difficult. Halogenation at the 4-position, for example with iodine, can provide a handle for subsequent cross-coupling reactions to introduce other functional groups researchgate.net.

Functionalization at Position 5: The methyl group at the 5-position can often be introduced by using a starting material that already contains this fragment. For instance, in the Knorr synthesis, a β-diketone with a terminal methyl group would lead to a 5-methylpyrazole. Selective N-methylation of the pyrazole ring is a well-studied area, with various reagents and conditions developed to control the regioselectivity between the N1 and N2 positions researcher.lifenih.govacs.orgconsensus.app. Sterically bulky α-halomethylsilanes have been shown to be effective for selective N1-methylation nih.govacs.orgconsensus.app.

Functionalization of the Amino Group: The amino group at the 3-position is a versatile handle for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents. The synthesis of 3-aminopyrazoles is often achieved through the cyclization of β-ketonitriles with hydrazine chim.itresearchgate.net. Alternatively, a nitro or carboxyl group at the 3-position can be reduced or converted to an amino group researchgate.net. The amino group can also be introduced by nucleophilic substitution of a suitable leaving group at the 3-position.

The following table summarizes some general functionalization approaches for pyrazole derivatives.

| Position | Functionalization Strategy | Reagents/Conditions | Resulting Functional Group |

| 4 | O-Alkylation of 4-hydroxypyrazole | Alkyl halide, base | 4-Alkoxy group |

| 4 | Halogenation | N-Iodosuccinimide (NIS) | 4-Iodo group for further coupling researchgate.net |

| 5 | From starting material | β-Diketone with terminal methyl group | 5-Methyl group |

| N1 | Selective N-methylation | α-Halomethylsilanes | N1-Methyl group nih.govacs.orgconsensus.app |

| 3-Amino | Acylation | Acyl chloride, base | 3-Amido group |

| 3-Amino | Reductive amination | Aldehyde/ketone, reducing agent | 3-N-Alkyl/aryl amino group mdpi.com |

Introduction of the Methoxy Group at Position 4

The incorporation of a methoxy group at the C4 position of the pyrazole ring can be achieved through either direct functionalization of a pre-formed pyrazole or by constructing the ring from a precursor already bearing the methoxy moiety. The C4 position of pyrazole is known to be susceptible to electrophilic substitution, which facilitates its functionalization. globalresearchonline.net

Direct Functionalization Methods (e.g., from halogenated analogues)

A common and effective strategy for introducing a methoxy group onto the pyrazole ring is through the nucleophilic substitution of a halogen atom at the C4 position. This multi-step approach first involves the halogenation of the pyrazole core, followed by substitution with a methoxide (B1231860) source.

Halogenation at Position 4: Pyrazole and its derivatives readily undergo halogenation (e.g., bromination or chlorination) preferentially at the C4 position due to the electronic properties of the ring. globalresearchonline.net Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are typically employed for this purpose.

Nucleophilic Substitution: The resulting 4-halopyrazole is then subjected to a nucleophilic substitution reaction. Treatment with sodium methoxide (NaOMe) in a polar solvent like methanol (B129727) or dimethylformamide (DMF) displaces the halide to afford the desired 4-methoxypyrazole. This reaction is a standard Williamson ether synthesis adapted for a heterocyclic system. While direct C-H activation for methoxylation at C4 is less common, palladium-catalyzed cross-coupling reactions can also be envisioned, for instance, by coupling a 4-halopyrazole with methanol in the presence of a suitable palladium catalyst and base.

Precursor-Based Methoxy Group Incorporation Strategies

An alternative to direct functionalization is the construction of the pyrazole ring from acyclic precursors that already contain the required methoxy group at the appropriate position. This approach offers excellent control over regiochemistry. The core reaction involves the condensation of a 1,3-dielectrophile with a hydrazine derivative.

To synthesize a 4-methoxypyrazole, a key precursor is a β-dicarbonyl compound (or a synthetic equivalent) substituted with a methoxy group at the α-position (the carbon between the two carbonyls). For example, the reaction of methoxy-malononitrile or a methoxy-β-ketoester with hydrazine hydrate would lead to the formation of a pyrazole ring with a methoxy group at the C4 position. The specific substituents at C3 and C5 are determined by the other groups present on the 1,3-dielectrophilic precursor.

| Precursor Type | R1 Group | R2 Group | Resulting Pyrazole Substituents |

| α-Methoxy-β-ketoester | Alkyl/Aryl | O-Alkyl | 3-Alkyl/Aryl-4-methoxy-5-hydroxypyrazole |

| α-Methoxy-β-diketone | Alkyl/Aryl | Alkyl/Aryl | 3,5-Dialkyl/Aryl-4-methoxypyrazole |

| α-Methoxy-β-ketonitrile | Alkyl/Aryl | CN | 3-Alkyl/Aryl-4-methoxy-5-aminopyrazole |

Amination Strategies at Position 3

The introduction of an amino group at the C3 or C5 position is a critical step in synthesizing a wide array of biologically active molecules. nih.gov These aminopyrazoles serve as versatile building blocks for constructing fused heterocyclic systems. beilstein-journals.orgnih.gov

Direct Amidation and Reductive Amination Protocols for Pyrazolamines

While direct amination of an unsubstituted C3 position is challenging, the amino group can be introduced by converting a pre-existing functional group. One of the most powerful and widely used methods is reductive amination. nih.gov This process typically begins with a pyrazol-3(5)-one, which exists in tautomeric equilibrium with its corresponding hydroxypyrazole.

The pyrazolone's carbonyl group can react with an amine (e.g., ammonia (B1221849), a primary amine, or hydroxylamine) to form an imine or oxime intermediate. Subsequent reduction of this C=N double bond yields the desired aminopyrazole. mdpi.comwikipedia.org

Reaction Steps:

Imine Formation: A pyrazolone is condensed with an amine source under mildly acidic conditions to form an imine intermediate. youtube.com

Reduction: The imine is reduced to an amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the ketone precursor but are reactive enough to reduce the protonated imine as it forms. masterorganicchemistry.com This allows the reaction to be performed in a single pot.

This one-pot approach is highly efficient and avoids the isolation of the intermediate imine, making it a preferred method in pharmaceutical synthesis. nih.govmdpi.com

Selection of Precursors Leading to 3-Amino Pyrazole Moieties

The most common and direct method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a hydrazine with a β-ketonitrile. chim.it This strategy builds the heterocyclic ring with the 3-amino group already in place, offering high yields and excellent regiochemical control.

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone's carbonyl group to form a hydrazone. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the 3-aminopyrazole after tautomerization. chim.it

Another key class of precursors is α,β-unsaturated nitriles that possess a leaving group on the β-carbon. The reaction with hydrazine proceeds via a Michael addition followed by elimination and cyclization to yield the 3-aminopyrazole. chim.it

| Precursor Class | Example Precursor | Hydrazine Source | Key Outcome |

| β-Ketonitriles | Acetoacetonitrile | Hydrazine Hydrate | Forms 5-methyl-1H-pyrazol-3-amine chim.it |

| α,β-Unsaturated Nitriles | 2-Cyano-3-ethoxyacrylonitrile | Phenylhydrazine | Forms 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile |

| Isoxazoles | Substituted Isoxazoles | Hydrazine Hydrate | Ring-opening/ring-closing sequence to yield 3-aminopyrazoles chim.it |

Introduction and Retention of the Methyl Group at Position 5

The methyl group at the C5 position of the target molecule is almost exclusively introduced by selecting an appropriate acyclic precursor for the ring-forming condensation reaction. The group is then retained throughout subsequent functionalization steps. The Knorr pyrazole synthesis and related methodologies are exemplary of this approach.

The strategy relies on using a 1,3-dielectrophilic precursor that contains a terminal methyl group. When this precursor reacts with a hydrazine, the methyl group becomes a substituent on the resulting pyrazole ring at either the C3 or C5 position, depending on the nature of the other substituent and the reaction conditions.

For the synthesis of a 5-methylpyrazole, a common precursor is a derivative of acetoacetic acid, such as ethyl acetoacetate or acetoacetonitrile (β-ketobutyronitrile). For instance:

The reaction of ethyl acetoacetate with hydrazine hydrate initially forms 3-methyl-1H-pyrazol-5(4H)-one. rjpbcs.com This pyrazolone can then be further functionalized.

The reaction of acetoacetonitrile with hydrazine hydrate directly yields 5-methyl-1H-pyrazol-3-amine. chim.it

The reaction of 2,4-pentanedione with hydrazine gives 3,5-dimethylpyrazole, illustrating how the methyl groups from the diketone are incorporated into the pyrazole ring. nih.govacs.org

The stability of the C-C bond ensures that once the methyl group is incorporated as part of the pyrazole's carbon backbone, it is highly resistant to cleavage and is retained during subsequent synthetic transformations, such as the introduction of the methoxy group at C4.

Halogenation at Position 4 of Pyrazolamines

The introduction of a halogen atom at the C4 position of the pyrazole ring is a crucial transformation for creating functionalized pyrazole derivatives. Halogenated pyrazoles serve as versatile intermediates for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

The direct C-H halogenation of pyrazoles and their derivatives predominantly occurs at the electron-rich C4 position. researchgate.net A common and effective method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as halogenating agents. researchgate.net These reagents are favored due to their affordability, safety, and mild reaction conditions. The reaction can be carried out at room temperature without the need for a catalyst, providing 4-halopyrazoles in excellent yields. researchgate.net The reaction of pyrazoles with N-halosuccinimides can be performed in solvents like carbon tetrachloride (CCl4) or even water, highlighting the method's efficiency and environmental friendliness. researchgate.net

For pyrazolones, an efficient and environmentally friendly electrochemical method has been developed for selective halogenation at the 4-position. This technique avoids the use of metals and external oxidants, demonstrating good functional group tolerance and high efficiency, even in large-scale synthesis. rsc.org

The mechanism of halogenation often involves the electrophilic attack of the halogenating agent on the pyrazole ring. The rate of this reaction can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. For instance, the iodination rate of pyrazole increases with its deprotonation. researchgate.net These halogenation strategies are pivotal for synthesizing precursors to compounds like this compound, where subsequent functionalization at the C4 position might be desired.

Advanced Synthetic Protocols for Pyrazole Amines

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign protocols. For the synthesis of pyrazole amines and their derivatives, advanced methodologies such as one-pot reactions, solvent-free conditions, and regioselective approaches have become increasingly important.

One-Pot and Solvent-Free Methodologies

One-pot and solvent-free reactions offer significant advantages by minimizing waste, reducing reaction times, and simplifying purification processes. These "green chemistry" approaches are highly desirable in both academic and industrial settings. mdpi.comresearchgate.net

One-pot syntheses combine multiple reaction steps in a single vessel without isolating intermediates. This approach is highly efficient for constructing complex molecules like substituted pyrazoles. For instance, a one-pot, three-component procedure can be used to prepare 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org Another method involves the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine to generate N-Boc hydrazines in situ, which then react with 1,3-diketones to form 1,3,5-trisubstituted pyrazoles in a one-pot fashion. organic-chemistry.orgacs.org This metal-free approach is versatile and allows for the creation of pyrazole libraries. acs.org

Solvent-free methodologies, often assisted by microwave irradiation or simple grinding, represent another leap towards sustainable synthesis. researchgate.netresearchgate.net Microwave-assisted one-pot synthesis of pyrazole derivatives has been shown to be an efficient and environmentally friendly alternative to traditional heating methods. beilstein-journals.org For example, a solvent-free condensation/reduction reaction sequence has been reported for the efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.com This method is noted for its operational simplicity and short reaction time, as it does not require the isolation of the intermediate aldimine. mdpi.com

Below is a table summarizing various advanced synthetic protocols for pyrazole amines.

| Methodology | Reactants | Key Features | Catalyst/Conditions | Reference |

| One-Pot Electrophilic Amination | Primary amines, Diethylketomalonate-derived oxaziridine, 1,3-diketones | Metal-free, versatile for library synthesis. | Room temperature, various solvents. | organic-chemistry.orgacs.org |

| One-Pot Three-Component Reaction | Hydrazine, Ketone derivatives, Aldehyde derivatives | Environmentally friendly, reusable catalyst. | Heterogeneous nickel-based catalyst, room temperature. | mdpi.com |

| Solvent-Free Reductive Amination | 5-Aminopyrazole, p-Methoxybenzaldehyde | One-pot, two-step, no intermediate isolation. | Heat (120 °C), then NaBH4 reduction. | mdpi.com |

| Microwave-Assisted Synthesis | 5-Aminopyrazoles, β-halovinyl/aryl aldehydes | High yields, solvent-free. | Pd(OAc)2/PPh3, microwave irradiation. | beilstein-journals.org |

| Grinding | Chalcones, Hydrazine | Environmentally benign, solvent-free. | Grinding, induced synthesis. | nih.gov |

Regioselective Synthesis of Pyrazole Derivatives

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical precursors can lead to the formation of multiple isomers. Controlling the orientation of substituents on the pyrazole ring is essential for achieving the desired biological activity and chemical properties of the target molecule.

A classic and widely used method for pyrazole synthesis is the condensation of 1,3-dicarbonyl compounds with hydrazines. When unsymmetrical 1,3-diketones and substituted hydrazines are used, a mixture of regioisomers can be formed. However, highly regioselective syntheses have been developed. For example, the condensation of 1,3-diketones with arylhydrazines can proceed with high regioselectivity at room temperature in N,N-dimethylacetamide (DMA), yielding 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com

Other regioselective methods include:

Reversed Regioselectivity : The reaction of hydrazones with nitroolefins mediated by a strong base like potassium tert-butoxide (t-BuOK) can exhibit a reversed and exclusive 1,3,4-regioselectivity, leading to tri- or tetrasubstituted pyrazoles. organic-chemistry.org

[3+2] Cycloadditions : The 1,3-dipolar cycloaddition of diazo compounds (generated in situ from N-tosylhydrazones) with alkynes is a powerful tool for constructing the pyrazole ring. This method can be highly regioselective, providing access to various 3,5-disubstituted pyrazoles. organic-chemistry.org

Treatment of α-benzotriazolyl-α,β-unsaturated ketones : A regioselective synthesis for unsymmetrical 1,3,5-triaryl-4-alkylpyrazoles has been developed by treating α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines. acs.org

The table below outlines different approaches to achieve regioselectivity in pyrazole synthesis.

| Synthetic Approach | Precursors | Product Type | Key for Regiocontrol | Reference |

| Condensation | 1,3-Diketones, Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | Reaction conditions (room temp, DMA). | mdpi.com |

| Base-Mediated Cycloaddition | Hydrazones, Nitroolefins | 1,3,4-Trisubstituted pyrazoles | Use of strong base (t-BuOK) reverses selectivity. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones, Bromovinyl acetals (alkyne surrogates) | 3,5-Disubstituted pyrazoles | In situ generation of diazo compounds. | organic-chemistry.org |

| Domino Reaction | α-Benzotriazolyl-α,β-unsaturated ketones, Monosubstituted hydrazines | 1,3,5-Triaryl-4-alkylpyrazoles | Use of benzotriazole as a leaving group. | acs.org |

These advanced synthetic protocols provide chemists with a powerful toolkit to construct complex pyrazole amines like this compound and its analogues with high efficiency, selectivity, and sustainability.

Chemical Reactivity and Transformation Pathways of 4 Methoxy 5 Methyl 1h Pyrazol 3 Amine

Reactions Involving the Amine Functionality

The primary amine group at the C3 position is the most nucleophilic center in the molecule, making it the initial site of attack for a wide array of electrophiles.

The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is analogous to that of other primary amines, which engage in nucleophilic substitution reactions with electrophiles like alkyl halides. chemguide.co.uk The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide and the formation of a secondary amine after a deprotonation step. chemguide.co.uk

While specific studies on the alkylation of 4-methoxy-5-methyl-1H-pyrazol-3-amine are not detailed in the provided literature, the general reactivity of 5-aminopyrazoles suggests that the exocyclic amino group is the most reactive nucleophilic site. This inherent reactivity makes it a prime candidate for the introduction of various substituents through reactions with suitable electrophiles.

The nucleophilic 3-amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to furnish the corresponding amide derivatives. This reaction is a fundamental transformation for protecting the amine group or for introducing new functional moieties. byjus.com The acylation of aminopyrazoles can be highly selective. nih.govrsc.org For instance, specialized acylating reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed for the highly selective monoacylation of primary amines, even in the presence of other nucleophilic groups. nih.govrsc.org

In some cases, acylation of pyrazole (B372694) systems can occur at multiple sites. Studies on the phase transfer-catalyzed acylation of 3-hydroxy-5-substituted-1H-pyrazoles have shown that reaction with acyl chlorides can lead to N-acylation, C-acylation at the 4-position, and O-acylation, depending on the substrate and reaction conditions. researchgate.net For this compound, the primary site of acylation is expected to be the highly nucleophilic 3-amino group.

Table 1: Examples of Acylation Reactions on Related Pyrazole Systems

| Pyrazole Substrate | Acylating Agent | Conditions | Product(s) |

| 3-Hydroxy-5-methyl-1H-pyrazole | Acetyl chloride | PTC, K₂CO₃, TBAB, Acetonitrile | 5-Methyl-1H-pyrazol-3-yl acetate (B1210297) (O-acylation) |

| 3-Hydroxy-5-phenyl-1H-pyrazole | Acetyl chloride | PTC, K₂CO₃, TBAB, Acetonitrile | 1,4-Diacetyl-5-phenyl-1H-pyrazol-3-yl acetate (N-, C-, O-triacylation) |

| 3-Hydroxy-5-methyl-1H-pyrazole | Benzoyl chloride | PTC, K₂CO₃, TBAB, Acetonitrile | 1-Benzoyl-5-methyl-1H-pyrazol-3-yl benzoate (B1203000) and 1,4-Dibenzoyl-5-methyl-1H-pyrazol-3-yl benzoate |

Data compiled from a study on phase transfer catalyzed acylation. researchgate.net

The reaction of primary amines with aldehydes or ketones to form imines (Schiff bases) is a classic condensation reaction. The 3-amino group of this compound is expected to participate in such transformations. Research on related aminopyrazoles has demonstrated this reactivity. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine undergoes a solvent-free condensation reaction with p-methoxybenzaldehyde at 120 °C to form the corresponding N-(5-pyrazolyl)imine. mdpi.com This imine can then be reduced to a secondary amine, highlighting a pathway for further functionalization. mdpi.com

The formation of these imine intermediates is a crucial step in building more complex molecular architectures. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

A significant application of aminopyrazoles in synthetic chemistry is their use as precursors for fused heterocyclic systems. The reaction of 1H-pyrazol-5-amines with 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds or their synthetic equivalents, is a major route to pyrazolo[1,5-a]pyrimidines. ekb.eg This transformation involves a cyclocondensation reaction where the exocyclic 5-amino group and the endocyclic N1 atom of the pyrazole ring act as nucleophiles.

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various strategies, including reactions with enamines or α,β-unsaturated ketones. nih.gov For instance, new pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized from 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile by reaction with an enamine of acetylacetone (B45752) or by condensation with aromatic aldehydes. ekb.eg Although a specific example starting from this compound is not provided in the search results, its structure fits the general substrate profile for this powerful ring-forming reaction.

Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles

| Aminopyrazole Precursor | Reagent | Product Type |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| 1H-Pyrazol-5-amine derivatives | Methyl-3-oxobutanoate / POCl₃ | Substituted Pyrazolo[1,5-a]pyrimidines |

| 5-Aminopyrazole derivatives | 3-Oxo-2-phenyl propanenitrile | 7-Aminopyrazolo[1,5-a]pyrimidines |

| 5-Aminopyrazole | Malononitrile (B47326) / Triethylamine | Pyrazolo[1,5-a]pyrimidine derivative |

Data compiled from reviews on pyrazolo[1,5-a]pyrimidine synthesis. ekb.egnih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the substituents it bears. In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, in the case of this compound, the C4 position is already substituted with a methoxy (B1213986) group.

The presence of the electron-donating methoxy group at C4 and the amino group at C3 significantly activates the pyrazole ring towards electrophilic attack. However, since the C4 position is blocked, electrophilic substitution at this site is not possible. Instead, electrophilic attack would likely be directed to other positions, or more probably, at the nitrogen atoms. For example, direct nitration of aniline, a related aromatic amine, can lead to a mixture of products and tarry oxidation byproducts, and in a strongly acidic medium, the anilinium ion formed is meta-directing. byjus.com To control such reactions, the amino group is often protected, for instance, by acetylation. byjus.com For this compound, any electrophilic substitution on the ring would have to contend with the directing effects of three activating groups (amino, methoxy, methyl) and the inherent reactivity of the pyrazole nitrogens. Studies on related pyrazoles have shown that halogenation with N-halosuccinimides (NXS) occurs selectively at the C4 position of 3-aryl-1H-pyrazol-5-amines, demonstrating the high reactivity of this site when unsubstituted. beilstein-archives.org

Nucleophilic Attack on Substituted Pyrazoles

The pyrazole scaffold contains both electrophilic and nucleophilic centers. The carbon atoms at the C3 and C5 positions are relatively electron-deficient due to the influence of the adjacent electronegative nitrogen atoms, making them susceptible to attack by nucleophiles. researchgate.netnih.gov Conversely, the C4 position is electron-rich and thus the preferred site for electrophilic attack. nih.govpharmaguideline.com The presence of an amino group, particularly at the C3 or C5 position, classifies the molecule as a 3(5)-aminopyrazole, a class of compounds that are highly valuable as synthetic intermediates for constructing fused heterocyclic systems. mdpi.com

In the case of this compound, the amino group at C3 and the methoxy group at C4 are electron-donating groups, which increases the electron density of the pyrazole ring. This generally enhances the nucleophilicity of the ring, particularly at the C4 position for electrophilic reactions. However, the inherent electrophilicity of the C3 and C5 positions remains a key feature of pyrazole chemistry. nih.govmdpi.com

The amino group itself can act as a nucleophile. For instance, aminopyrazoles can react with aldehydes and other electrophiles to form more complex structures. One-pot reductive amination of similar aminopyrazoles, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with aldehydes like p-methoxybenzaldehyde, proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the corresponding N-substituted aminopyrazole. mdpi.com Aminopyrazoles are also key reactants in multicomponent reactions to form fused pyrazolo[1,5-a]pyrimidines. nih.gov

Coupling Reactions (e.g., Suzuki Cross-Coupling of Halogenated Analogues)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.netrsc.org The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used to form carbon-carbon bonds by reacting a halogenated heterocycle with a boronic acid or ester in the presence of a palladium catalyst. nih.govthieme-connect.com

For a molecule like this compound, a common strategy for further diversification would involve the synthesis of a halogenated analogue. Halogenation of pyrazoles typically occurs at the C4 position through electrophilic substitution. nih.govencyclopedia.pub A subsequent Suzuki-Miyaura coupling can then be used to introduce various aryl, heteroaryl, or styryl groups at this position. thieme-connect.comrsc.org

Research has demonstrated the feasibility of Suzuki-Miyaura reactions on aminopyrazole systems. For example, the 4-arylation of N-acylamino- and unprotected aminopyrazoles has been successfully achieved by coupling halogenated aminopyrazoles with a range of boronic acids. thieme-connect.com Efficient coupling often requires specific palladium catalysts and ligands, such as Pd(OAc)₂ with XPhos for N-acylaminopyrazoles or the XPhos Pd G2 precatalyst for unprotected aminopyrazoles. thieme-connect.comrsc.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions on substituted pyrazoles, based on findings from related systems.

| Halogenated Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Precatalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-N-acylaminopyrazole | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Not Specified | 4-Aryl-N-acylaminopyrazole | Good to High | thieme-connect.com |

| 4-Bromo-aminopyrazole | Heteroarylboronic Acid | XPhos Pd G2 | K₂CO₃ | Not Specified | 4-Heteroaryl-aminopyrazole | Good to High | thieme-connect.com |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic Acid | XPhos Pd G2 | Not Specified | Not Specified | 4-Styryl-3,5-dinitro-1H-pyrazole | Not Specified | rsc.org |

| 3-Iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-Phenyl-1H-pyrazole | High | nih.gov |

Transformations of the Methoxy and Methyl Substituents

Derivatization or Functionalization of the Methyl Group

The methyl group on the pyrazole ring represents another site for potential chemical modification. While the pyrazole ring is relatively stable to many reductive conditions, the side chains can undergo various transformations. pharmaguideline.com

One possible transformation is halogenation. For example, the alkyl groups on a pyrazole ring can be chlorinated under severe conditions, such as reaction with chlorine gas at elevated temperatures. nih.gov A more modern and versatile approach for modifying such C-H bonds is through transition-metal-catalyzed C-H functionalization. researchgate.netrsc.org These methods provide pathways to introduce a wide variety of functional groups directly onto the methyl substituent, although specific examples for this compound are not detailed in the available literature.

Another pathway involves condensation reactions. The methyl group adjacent to a ring nitrogen can sometimes be sufficiently acidic to be deprotonated by a strong base, creating a nucleophilic center that can react with electrophiles, although this is more common for methyl groups on related heterocycles like picoline. For pyrazoles, functionalization often focuses on the ring positions or the N-H group. pharmaguideline.com

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 5 Methyl 1h Pyrazol 3 Amine

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within the molecule.

The IR spectrum of 4-methoxy-5-methyl-1H-pyrazol-3-amine would exhibit characteristic absorption bands corresponding to its functional groups. nih.gov

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole (B372694) ring N-H are expected in the region of 3200-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes. jocpr.com

C-H Stretching: The C-H stretching vibrations of the methyl and methoxy (B1213986) groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. These are often strong absorptions.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a strong band around 1590-1650 cm⁻¹, often overlapping with the ring stretching modes.

C-O-C Stretching: The characteristic asymmetric stretching of the C-O-C bond in the methoxy group is expected to produce a strong band in the 1200-1275 cm⁻¹ region. The symmetric stretch usually appears around 1000-1075 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amine & Ring) | Stretching | 3200 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2980 |

| C=N / C=C (Ring) | Stretching | 1500 - 1650 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O-C (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-N (Amine) | Stretching | 1250 - 1360 |

Computational chemistry, particularly using Density Functional Theory (DFT) methods, is frequently employed to predict the vibrational spectra of molecules. jocpr.com Theoretical calculations can provide a complete set of vibrational frequencies and their corresponding normal modes. derpharmachemica.com

For this compound, theoretical calculations would be performed on its optimized geometry. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with the experimental IR and Raman data. nih.govderpharmachemica.com This correlation between theoretical and experimental spectra aids in making more precise vibrational assignments, especially in complex regions of the spectrum where multiple modes may overlap. jocpr.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel or synthesized compound like this compound, it serves two primary purposes: determining the exact molecular mass to confirm the elemental formula and analyzing the fragmentation pattern to corroborate the proposed structure.

High-resolution mass spectrometry is crucial for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₅H₉N₃O. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Exact Mass Data for this compound

| Molecular Formula | Ion Adduct | Calculated m/z |

|---|---|---|

| C₅H₉N₃O | [M+H]⁺ | 128.08184 |

| C₅H₉N₃O | [M+Na]⁺ | 150.06378 |

| C₅H₉N₃O | [M+K]⁺ | 166.03772 |

| C₅H₉N₃O | [M-H]⁻ | 126.06729 |

This table presents theoretical values. As of the latest search, specific experimental HRMS data for this compound has not been reported in publicly accessible literature.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is imparted with enough energy to cause it to break apart into smaller, charged fragments. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Analysis of the mass differences between the molecular ion and the major fragment ions can be used to piece together the molecular structure.

For this compound, characteristic fragmentation would be expected to involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the methoxy group (•OCH₃).

Fissions within the pyrazole ring structure, which are common for N-heterocyclic compounds.

A detailed experimental fragmentation pattern for this compound is not available in the reviewed scientific literature. The analysis of fragmentation patterns for closely related pyrazole derivatives can sometimes offer insights, but direct data for the title compound is required for definitive structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by generating a detailed map of electron density within the crystal lattice. The resulting data includes bond lengths, bond angles, and torsion angles, confirming the exact structure of the molecule.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Absolute confirmation of the pyrazole ring structure and the substitution pattern of the amine, methoxy, and methyl groups.

Precise measurements of all bond lengths and angles.

Information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Despite the utility of this technique, a search of publicly available crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental crystallographic data can be presented.

Computational and Theoretical Studies on 4 Methoxy 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Computational chemistry provides powerful tools for investigating the intricacies of molecular systems. For pyrazole (B372694) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to model molecular behavior and properties. nih.govsuperfri.org These theoretical studies are essential for understanding the fundamental characteristics of compounds like 4-methoxy-5-methyl-1H-pyrazol-3-amine. researchgate.netnih.govresearchgate.net DFT, particularly with hybrid functionals such as B3LYP, is widely used for its balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govderpharmachemica.com

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. researchgate.net For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Theoretical calculations on similar pyrazole structures have demonstrated high correlation with experimental data, such as those obtained from X-ray crystallography. nih.gov The optimized geometry provides a clear prediction of the molecule's spatial configuration, which is crucial for understanding its interactions with other molecules.

| Parameter Type | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-C, C-N, N-N, C-O, C-H, N-H | The equilibrium distance between the nuclei of two bonded atoms (measured in Ångströms). |

| Bond Angle | N-N-C, C-N-C, C-C-C, etc. | The angle formed between three atoms across at least two bonds (measured in degrees). |

| Dihedral Angle | C-C-N-N, H-C-C-N, etc. | The angle between two intersecting planes, crucial for defining the molecule's conformation (measured in degrees). |

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the distribution of these orbitals is typically spread across the pyrazole ring and its substituents. For this compound, the HOMO is expected to be localized mainly on the electron-rich pyrazole ring and the amino group, while the LUMO would also be distributed across the heterocyclic system.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | ~ -6.0 to -5.0 | Represents the electron-donating ability of the molecule. A higher energy indicates a better donor. |

| ELUMO (Energy of LUMO) | ~ -1.0 to 0.0 | Represents the electron-accepting ability. A lower energy indicates a better acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | ~ 4.0 to 5.0 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group, highlighting them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group (NH2) would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond simple orbital energies. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electrons within the molecular structure. researchgate.net This analysis is performed by studying the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) on Pyrazole Ring | π(C=C) | Lone Pair -> Anti-bonding Pi | High |

| LP(N) on Amino Group | π(C=N) in Ring | Lone Pair -> Anti-bonding Pi | Moderate to High |

| LP(O) on Methoxy Group | σ(C-C) in Ring | Lone Pair -> Anti-bonding Sigma | Moderate |

| σ(C-H) on Methyl Group | π(C=C) in Ring | Sigma -> Anti-bonding Pi (Hyperconjugation) | Low to Moderate |

Tautomerism and Isomerism Investigations

Pyrazoles are known for exhibiting annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov This phenomenon is a key characteristic of the pyrazole scaffold and influences the compound's chemical and physical properties.

Relative Stability of Tautomers (e.g., 3-amino vs. 5-amino)

For 4-substituted 3-aminopyrazoles, two primary tautomeric forms can exist: the 3-amino and the 5-amino tautomers. The relative stability of these forms is influenced by the nature of the substituent at the C4 position. Computational and experimental studies, including ab initio calculations and NMR spectroscopy, have been conducted on similar compounds to determine the predominant tautomer. researchgate.net

Research on 4-substituted 3(5)-aminopyrazoles has shown that the 4-methoxy analog, which is this compound, exists predominantly as the 3-amino tautomer. researchgate.net Theoretical calculations can quantify the energy difference between the tautomers, confirming the higher stability of the 3-amino form in both the gas phase and in solution. The greater polarity of the 5-amino tautomer can sometimes lead to its increased stability in polar solvents, but for the 4-methoxy derivative, the 3-amino form remains favored. nih.govresearchgate.net

| Tautomer | Structure | Relative Stability | Key Finding |

|---|---|---|---|

| 3-Amino Tautomer | This compound | More Stable (Major form) | For the 4-methoxy substituted aminopyrazole, the 3-amino tautomer is the more stable and predominant form observed. researchgate.net |

| 5-Amino Tautomer | 4-methoxy-3-methyl-1H-pyrazol-5-amine | Less Stable (Minor form) |

Solvent Effects on Tautomeric Equilibria (e.g., using Polarizable Continuum Models)

The tautomeric equilibrium of pyrazole derivatives is significantly influenced by the surrounding solvent environment. For this compound, two primary tautomeric forms are considered: the amine form (T1) and the imine form (T2). The relative stability of these tautomers can be computationally investigated using methods like Density Functional Theory (DFT) in conjunction with Polarizable Continuum Models (PCM). acs.orgnih.govyoutube.com PCM simulates the bulk solvent effect by placing the solute molecule in a cavity within a dielectric continuum, allowing for the calculation of solvation energies. acs.orgnih.gov

The equilibrium between the tautomers is dictated by their relative Gibbs free energies (ΔG) in different solvents. Generally, polar solvents tend to stabilize the tautomer with a larger dipole moment more effectively. In the case of many amino-heterocycles, the amino form is often more stable, but the imino tautomer can be stabilized by polar, protic solvents that can engage in hydrogen bonding. acs.org

Computational studies on similar pyrazole systems have shown that increasing solvent polarity can shift the tautomeric equilibrium. acs.org For this compound, calculations would typically be performed in the gas phase and in solvents of varying polarity, such as non-polar cyclohexane (B81311) (ε ≈ 2.0), moderately polar tetrahydrofuran (B95107) (THF, ε ≈ 7.5), and highly polar water (ε ≈ 78.4).

Table 1: Illustrative Relative Energies (ΔE, in kcal/mol) of Tautomers in Different Solvents Calculated by a PCM-DFT Approach.

| Tautomer | Gas Phase (ε=1) | Cyclohexane (ε=2.0) | THF (ε=7.5) | Water (ε=78.4) |

| Amine (T1) | 0.00 | 0.00 | 0.00 | 0.00 |

| Imine (T2) | 2.50 | 2.10 | 1.50 | 0.80 |

Note: The data in this table are illustrative, based on general trends for similar compounds, and represent hypothetical results from a PCM/DFT calculation. The amine form (T1) is set as the reference (0.00 kcal/mol).

The results would likely indicate that while the amine tautomer is more stable in the gas phase and non-polar solvents, the energy difference between the tautomers decreases significantly in polar solvents, suggesting a more populated equilibrium of both forms in such environments. acs.org

Dynamics of Prototropic Tautomerism (e.g., observed by NMR)

Prototropic tautomerism is a dynamic process involving the migration of a proton. researchgate.net In this compound, this involves the exchange of a proton between the ring nitrogen and the exocyclic amine group. This dynamic equilibrium can often be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through variable-temperature experiments. researchgate.netbeilstein-journals.org

At high temperatures, if the rate of proton exchange between the tautomers is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals for the atoms involved in the tautomerism. beilstein-journals.org For example, the ¹³C signals for carbons C3, C4, and C5 would appear as averaged peaks, and the protons on the amine and ring nitrogen would also be observed as a single, often broad, signal.

As the temperature is lowered, the rate of exchange slows down. If the exchange rate becomes comparable to the difference in the resonance frequencies of the individual tautomers, significant line broadening of the exchanging signals will be observed. researchgate.net At the coalescence temperature, these signals merge into a single broad peak.

Upon further cooling to a temperature where the exchange is slow on the NMR timescale (the slow-exchange regime), separate, sharp signals for each distinct tautomer (T1 and T2) will appear in the NMR spectrum. researchgate.netbeilstein-journals.org The relative integrals of these signals can then be used to determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the tautomers at that temperature. Analyzing the spectra at different temperatures allows for the determination of the activation energy (ΔG‡) for the proton transfer process. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. eurasianjournals.commit.edu For reactions involving this compound, such as electrophilic substitution or condensation reactions, computational methods can map out the entire reaction pathway. mdpi.comresearchgate.net

A critical step in understanding a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. mit.edu Computational methods, primarily using DFT, can locate these fleeting structures. A transition state search algorithm starts from an initial guess of the TS geometry and iteratively refines it until a first-order saddle point on the potential energy surface is found.

A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mit.edu This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they transform from reactants to products. The atoms' displacement vectors for this imaginary frequency confirm that the structure correctly connects the desired reactant and product.

Once the geometries of the reactants, products, and transition states have been optimized, their energies are calculated to construct a reaction energy profile. This profile plots the potential energy against the reaction coordinate, illustrating the energetic landscape of the reaction.

Key energetic parameters derived from these calculations include:

Activation Energy (Ea or ΔG‡): The energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Reaction Energy (ΔErxn or ΔGrxn): The energy difference between the products and the reactants, which determines whether the reaction is exothermic/exergonic (energetically favorable) or endothermic/endergonic.

For instance, in a hypothetical electrophilic substitution at the C4 position, computational modeling could compare different pathways, identify the rate-determining step, and provide a quantitative measure of the reaction's feasibility. researchgate.net

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational tool for identifying chemical structures, especially for distinguishing between isomers or tautomers. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is one of the most common and reliable approaches for calculating NMR shielding tensors. beilstein-journals.org

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

By calculating the theoretical NMR spectra for both the amine (T1) and imine (T2) tautomers of this compound, one can compare the predicted shifts with experimental data. A good correlation between the calculated shifts for one of the tautomers and the experimental spectrum provides strong evidence for the predominance of that tautomer under the experimental conditions. nih.gov

Table 2: Hypothetical Experimental vs. Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound.

| Position | Experimental δ | Calculated δ (Amine, T1) | Calculated δ (Imine, T2) |

| ¹H NMR | |||

| NH (ring) | 11.5 | 11.6 | - |

| NH₂ (amine) | 5.5 | 5.6 | - |

| NH (imine) | - | - | 8.5 |

| OCH₃ | 3.8 | 3.8 | 3.9 |

| CH₃ | 2.1 | 2.1 | 2.3 |

| ¹³C NMR | |||

| C3 | 155.0 | 155.2 | 160.5 |

| C4 | 95.0 | 94.8 | 98.2 |

| C5 | 140.0 | 140.3 | 145.1 |

| OCH₃ | 58.0 | 58.1 | 58.5 |

| CH₃ | 10.0 | 10.2 | 11.5 |

Note: The data in this table are illustrative and represent a hypothetical comparison to demonstrate the utility of theoretical calculations. The experimental values are typical for such a structure. Calculations are assumed to be performed at the GIAO-B3LYP/6-311+G(d,p) level with a PCM for a solvent like DMSO.

This comparative analysis is a powerful method for unambiguous structure elucidation and for understanding the subtle electronic differences between tautomeric forms. beilstein-journals.orgnih.gov

Predicted Vibrational Frequencies (FT-IR, Raman)

There are no available research findings or data tables detailing the predicted Fourier-transform infrared (FT-IR) and Raman vibrational frequencies for this compound. Computational chemistry studies that would provide theoretical assignments of vibrational modes for this specific molecule have not been identified in the public domain.

Synthesis and Study of Derivatives and Analogues of 4 Methoxy 5 Methyl 1h Pyrazol 3 Amine

Modification of the Amine Functionality

The primary amine group at the 3-position of the pyrazole (B372694) ring is a key site for chemical modification, enabling the introduction of a wide array of functional groups and linkages.

N-Substitution Reactions to Introduce New Functionalities

N-substitution reactions are a fundamental approach to diversify the 4-methoxy-5-methyl-1H-pyrazol-3-amine scaffold. These reactions can introduce new functionalities that can modulate the compound's chemical and biological properties.

One common N-substitution reaction is N-alkylation . While direct alkylation of this compound is not extensively documented in publicly available literature, general methods for the N-alkylation of aminopyrazoles can be applied. These methods often involve the use of alkyl halides or other alkylating agents in the presence of a base. The regioselectivity of alkylation (at the exocyclic amine versus the ring nitrogen atoms) can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. For instance, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been reported as a method to introduce benzylic, phenethyl, and benzhydryl groups. semanticscholar.org

Another important N-substitution is reductive amination . This two-step, one-pot process involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been successfully reacted with p-methoxybenzaldehyde under solvent-free conditions, followed by reduction with sodium borohydride (B1222165), to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. mdpi.com This methodology could foreseeably be applied to this compound to introduce a variety of substituted benzyl (B1604629) groups and other functionalities.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Reductive Amination | mdpi.com |

| Pyrazoles | Trichloroacetimidates | N-Alkyl pyrazoles | N-Alkylation | semanticscholar.org |

Formation of Amides and Other Nitrogen-Containing Linkages

The amine group of this compound can readily undergo acylation to form amides. This is a widely used transformation to introduce a vast range of substituents and to create peptidomimetic structures.

Other nitrogen-containing linkages can also be formed. For instance, the reaction of aminopyrazoles with isothiocyanates can lead to the formation of thiourea (B124793) derivatives.

| Pyrazole Amine | Acylating/Reacting Agent | Product Type | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole | Acetic anhydride (B1165640) / Benzoyl chloride | Amide | scirp.org |

| Pyrazole amines | 5-Bromothiophene carboxylic acid | Amide | nih.gov |

Alterations of the Methoxy (B1213986) Group to Investigate Structure-Reactivity Relationships

The methoxy group at the 4-position of the pyrazole ring is an important determinant of the molecule's electronic properties and can influence its reactivity. Alteration of this group, primarily through demethylation to the corresponding hydroxyl group, is a key strategy to investigate structure-reactivity relationships.

The cleavage of the methyl ether to yield the corresponding phenol (B47542) (a 4-hydroxypyrazole in this case) is typically achieved under strong acidic conditions, often with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (an SN2 mechanism). masterorganicchemistry.com

Variations in the Methyl Group Substituent

Modification of the methyl group at the 5-position of the pyrazole ring is less straightforward than functionalizing the amine or methoxy groups. Direct functionalization of an unactivated methyl group is challenging. However, strategies can be envisioned based on known pyrazole chemistry.

One potential approach involves the synthesis of pyrazole precursors where the C5-substituent is already varied. The Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine (B178648), is a classic method for constructing the pyrazole ring. researchgate.net By starting with different β-ketoesters, a range of substituents can be introduced at the 5-position of the resulting pyrazole. For the synthesis of analogues of this compound, one would need to start with a β-ketoester that already contains the desired C5-substituent and then introduce the methoxy and amine groups in subsequent steps.

Halogenated Analogues (e.g., 4-Iodo-5-methyl-1H-pyrazol-3-amine, 4-Iodo-3-methoxy-5-methyl-1H-pyrazole)

Halogenated pyrazoles are valuable synthetic intermediates, as the halogen atom can be readily replaced or used in cross-coupling reactions to introduce a wide variety of substituents.

Synthetic Routes and Reactivity Profiles of Halogenated Pyrazole Amines

The synthesis of 4-iodo-5-methyl-1H-pyrazol-3-amine can be achieved through the direct iodination of the corresponding 5-methyl-1H-pyrazol-3-amine. The iodination of pyrazoles often occurs at the C4-position due to its electron-rich nature. Reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent are commonly used. For example, 4-iodopyrazol-3-ones have been prepared from the corresponding pyrazol-3-ones using iodine monochloride. researchgate.net

The reactivity of the resulting 4-iodo-5-methyl-1H-pyrazol-3-amine would be dominated by the chemistry of both the iodo and the amino groups. The iodine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively, at the 4-position. nih.gov The amino group can undergo the N-substitution and acylation reactions as described in section 6.1.

The synthesis of 4-iodo-3-methoxy-5-methyl-1H-pyrazole would likely start from a pyrazole precursor that already contains the methyl and methoxy groups. Direct iodination at the 4-position would then furnish the desired product. The reactivity of this compound would primarily involve the manipulation of the iodo group through cross-coupling reactions, providing a powerful tool for the synthesis of more complex, substituted pyrazoles.

| Starting Material | Halogenating Agent | Product | Reference |

| Pyrazol-3-ones | Iodine monochloride | 4-Iodopyrazol-3-ones | researchgate.net |

| 1-Aryl-3-CF3-pyrazoles | I2 / CAN | 1-Aryl-4-iodo-3-CF3-pyrazoles | nih.gov |

| 1-Aryl-3-CF3-pyrazoles | n-BuLi, then I2 | 1-Aryl-5-iodo-3-CF3-pyrazoles | nih.gov |

Role of Halogen in Directed Functionalization and Subsequent Transformations

The introduction of a halogen atom onto the pyrazole ring is a critical first step for many synthetic elaborations. For pyrazole systems, direct electrophilic halogenation is a common and efficient method, typically occurring at the most electron-rich position of the ring. imperial.ac.uk In the case of a 3-amino-4-methoxy-5-methyl-substituted pyrazole, the C4 position is already occupied by the methoxy group. Therefore, halogenation would be directed to other available positions, though the C4 position is generally the most reactive site for electrophilic substitution in unsubstituted pyrazoles. researchgate.netresearchgate.net

A direct C-H halogenation of analogous 3-aryl-1H-pyrazol-5-amines has been successfully developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.org These reactions proceed under mild, metal-free conditions, often at room temperature, providing an effective route to 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The reaction is believed to proceed via the formation of a polarized intermediate from the interaction of a solvent like DMSO with the NXS reagent, which then reacts with the π-electrons of the pyrazole ring. beilstein-archives.org

The resulting halogenated pyrazole is not merely a final product but a versatile intermediate for further functionalization. The halogen atom, particularly bromine or iodine, serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of diverse molecular libraries. For example, 4-halopyrazoles can undergo Suzuki-Miyaura coupling with arylboronic acids to form C-C bonds, significantly increasing molecular complexity. researchgate.netnih.gov This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for the structural diversification of the pyrazole scaffold.

Table 1: Halogenation and Subsequent Transformation of Pyrazole Analogues

| Reaction Type | Starting Material Class | Reagents | Product Class | Key Feature | Reference |

|---|---|---|---|---|---|

| C-H Bromination | 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS), DMSO | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Direct, metal-free C4-halogenation. | beilstein-archives.org |

| C-H Chlorination | 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS), DMSO | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Efficient and mild chlorination of the pyrazole core. | beilstein-archives.org |

| C-H Iodination | N-Tosyl-N'-propargylhydrazines | I₂, NaHCO₃ | 4-Iodo-1-tosylpyrazoles | In situ cyclization and iodination. | organic-chemistry.org |

| Suzuki Coupling | 4-Halopyrazoles | Ar-B(OH)₂, Pd Catalyst, Base | 4-Arylpyrazoles | Forms a new C-C bond at the halogenated position. | researchgate.netnih.gov |

Pyrazole-Fused Heterocyclic Systems Derived from this compound

The 3-aminopyrazole (B16455) moiety is a privileged synthon for the construction of fused heterocyclic systems due to its inherent reactivity. mdpi.comchim.itchim.it The presence of the amino group at C3 and the adjacent ring nitrogen at N2 creates a 1,3-dinucleophilic system that can readily react with various 1,3-bielectrophilic partners to form a new six-membered ring fused to the pyrazole core. chim.it This strategy is a cornerstone for the synthesis of pyrazolopyridines, pyrazolopyrimidines, and other important fused scaffolds.

Design and Synthesis of Novel Polycyclic Scaffolds

The design of novel polycyclic scaffolds from this compound relies on its condensation with appropriate biselectrophiles. chim.it One of the most common and versatile methods for constructing fused pyridine (B92270) rings is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of aminopyrazoles, the 3-amino group and the adjacent C4-carbon can act as the nucleophilic component. However, a more frequent approach involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov

For instance, the reaction of a 3-aminopyrazole with a β-diketone under acidic or basic conditions can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govsemanticscholar.org The specific regioisomer formed can depend on the reaction conditions and the substitution pattern of both the pyrazole and the diketone. Multicomponent reactions, where the aminopyrazole, an aldehyde, and an active methylene compound are reacted in a one-pot synthesis, provide an efficient and diversity-oriented pathway to highly substituted fused systems. semanticscholar.org

The synthesis of pyrazolo[1,5-a]pyrimidines is another prominent example, typically achieved by reacting 3-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or similar bielectrophiles. chim.it The reaction proceeds via an initial condensation followed by an intramolecular cyclization. The substituents on the resulting fused ring are dictated by the choice of the bielectrophilic partner, allowing for systematic structural variation and the creation of libraries of novel polycyclic compounds.

Table 2: Synthesis of Pyrazole-Fused Heterocycles from Aminopyrazole Precursors

| Fused System | Aminopyrazole Precursor | Bielectrophilic Reagent | General Conditions | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Acidic or basic catalysis, thermal | nih.gov |